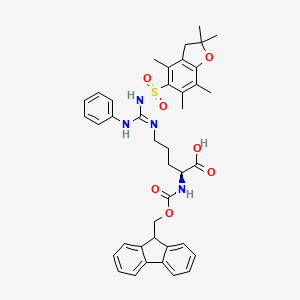
Fmoc-L-Arg(Ph,Pbf)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-L-Arg(Ph,Pbf)-OH: is a derivative of the amino acid arginine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the guanidino group is protected by a 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group. This compound is commonly used in peptide synthesis to protect the functional groups of arginine during the assembly of peptides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Arg(Ph,Pbf)-OH typically involves the following steps:
Protection of the Guanidino Group: The guanidino group of arginine is protected using 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride (Pbf-Cl) in the presence of a base such as triethylamine.
Protection of the Amino Group: The amino group is then protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like sodium bicarbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often using automated peptide synthesizers to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Pbf group can be removed using strong acids like trifluoroacetic acid.
Coupling Reactions: Fmoc-L-Arg(Ph,Pbf)-OH can undergo coupling reactions with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for Pbf removal.
Coupling: DIC and HOBt for peptide bond formation.
Major Products Formed:
Deprotection: L-Arginine with free amino and guanidino groups.
Coupling: Peptides containing arginine residues.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used in solid-phase peptide synthesis to protect arginine residues during peptide assembly.
Biology:
- Employed in the synthesis of biologically active peptides for research purposes.
Medicine:
- Utilized in the development of peptide-based drugs and therapeutic agents.
Industry:
- Applied in the production of custom peptides for various industrial applications.
Wirkmechanismus
Mechanism:
- The Fmoc group protects the amino group by forming a stable carbamate linkage, preventing unwanted reactions during peptide synthesis.
- The Pbf group protects the guanidino group by forming a stable sulfonamide linkage, ensuring the integrity of the arginine residue during peptide assembly.
Molecular Targets and Pathways:
- The compound itself does not have specific molecular targets but is used to facilitate the synthesis of peptides that may target various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Fmoc-L-Arg(Pmc)-OH: Uses 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) as the protecting group for the guanidino group.
Fmoc-L-Arg(Mtr)-OH: Uses 4-methoxy-2,3,6-trimethylphenylsulfonyl (Mtr) as the protecting group for the guanidino group.
Uniqueness:
- Fmoc-L-Arg(Ph,Pbf)-OH is unique due to the stability and ease of removal of the Pbf protecting group, making it a preferred choice in peptide synthesis.
Eigenschaften
IUPAC Name |
(2S)-5-[[anilino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H44N4O7S/c1-24-25(2)36(26(3)32-22-40(4,5)51-35(24)32)52(48,49)44-38(42-27-14-7-6-8-15-27)41-21-13-20-34(37(45)46)43-39(47)50-23-33-30-18-11-9-16-28(30)29-17-10-12-19-31(29)33/h6-12,14-19,33-34H,13,20-23H2,1-5H3,(H,43,47)(H,45,46)(H2,41,42,44)/t34-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGLRUJRRADQQI-UMSFTDKQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC6=CC=CC=C6)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC6=CC=CC=C6)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H44N4O7S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
724.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














